3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride is a chemical compound with the molecular formula C12H10ClN3O·2HCl It is a derivative of benzamide and pyridine, characterized by the presence of an amino group and a chlorine atom on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride typically involves the reaction of 3-amino-benzamide with 5-chloro-2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary and secondary amines, and various substituted pyridine derivatives .
Scientific Research Applications
3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-amino-2-chloropyridine: Similar in structure but lacks the benzamide moiety.
2-amino-N-(2-chloropyridin-3-yl)benzamide: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a chlorine atom, and a benzamide moiety makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
2680542-88-3 |
---|---|
Molecular Formula |
C12H12Cl3N3O |
Molecular Weight |
320.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.